molecular formula C24H22N4O3S B2464045 (E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 402946-84-3

(E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2464045
CAS No.: 402946-84-3
M. Wt: 446.53
InChI Key: URUZDABCHSGDDN-FOWTUZBSSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-2-31-24(30)21-18-10-6-7-11-20(18)32-23(21)26-22(29)16(14-25)12-17-13-19(28-27-17)15-8-4-3-5-9-15/h3-5,8-9,12-13H,2,6-7,10-11H2,1H3,(H,26,29)(H,27,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUZDABCHSGDDN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=NN3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=NN3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a member of the benzo[b]thiophene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antioxidant properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H13N5O2\text{C}_{14}\text{H}_{13}\text{N}_{5}\text{O}_{2}

This structure includes a tetrahydrobenzo[b]thiophene core, which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound.

Findings

  • Cell Viability and Apoptosis : The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 µM. Flow cytometry analysis indicated that the compound induced G2/M phase arrest and apoptosis in treated cells .
  • Mechanism of Action : The induction of apoptosis was confirmed through DNA fragmentation assays and caspase activation studies. The compound's ability to disrupt cell cycle progression suggests a potential mechanism for its antitumor effects .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various bacterial strains.

Results

  • Inhibition Zones : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of inhibition zones varied based on substituents on the phenyl ring .
  • Structure-Activity Relationship : Compounds with hydroxyl groups at specific positions on the phenyl ring showed enhanced antibacterial activity compared to their methoxy counterparts. This indicates that the presence and position of functional groups play a crucial role in determining antibacterial efficacy .

Antioxidant Activity

Antioxidant properties were assessed using several in vitro assays.

Evaluation Methods

  • DPPH Scavenging Assay : The ability to scavenge DPPH radicals was measured, revealing that certain derivatives exhibited significant antioxidant activity comparable to standard antioxidants at a concentration of 100 µM .
  • Mechanisms : The antioxidant activity is attributed to the phenolic moiety's ability to donate electrons and stabilize free radicals, thereby preventing oxidative stress in biological systems .

Summary of Biological Activities

Biological ActivityObserved EffectIC50/Activity Level
AntitumorInduces apoptosis in MCF-7 cells23.2 - 49.9 µM
AntibacterialEffective against S. aureus, B. subtilisVaries by structure
AntioxidantScavenges DPPH radicalsSignificant at 100 µM

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Breast Cancer Cells : A study demonstrated that derivatives similar to this compound significantly reduced cell viability in MCF-7 cells and induced apoptosis through caspase activation .
  • Antibacterial Evaluation : Another research focused on synthesizing various derivatives and evaluating their antibacterial properties against multiple strains, highlighting that structural modifications can enhance or reduce activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds related to ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed promising antiproliferative effects against breast cancer cell lines (MCF-7 and HepG-2), with IC50 values ranging from 23.2 to 95.9 µM. The flow cytometric analysis revealed that certain derivatives induce apoptosis in cancer cells, suggesting their potential as therapeutic agents against cancer .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicated that derivatives synthesized from ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-amino-3-carboxylate demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Notably, some derivatives exhibited substantial anti-inflammatory activity compared to the parent compound .

Antioxidant and Antibacterial Activities

In addition to its anticancer and anti-inflammatory properties, the compound has been evaluated for antioxidant and antibacterial activities. A study reported that various substituted phenyl derivatives of the compound displayed significant antioxidant potential and were effective against several bacterial strains. The diameter of inhibition zones was measured to assess antibacterial efficacy .

Acaricidal Activity

The compound's structural features suggest potential applications in agriculture as acaricides. Bioassay tests have shown that certain derivatives possess higher acaricidal activity than their counterparts, indicating their usefulness in pest control strategies .

Synthesis and Characterization

The synthesis of (E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multicomponent reactions that yield various derivatives with distinct biological activities. The synthesis often employs methods such as cyclization reactions with isothiocyanates or acylation processes that lead to the formation of complex structures .

Case Studies

Study Findings Application
Study on Anticancer Activity Compounds showed IC50 values from 23.2 to 95.9 µM against MCF-7 cellsPotential anticancer agents
Research on Anti-inflammatory Properties Derivatives inhibited COX enzymes significantlyAnti-inflammatory drug development
Antioxidant and Antibacterial Study Demonstrated significant antioxidant capacity and antibacterial activityPotential use in pharmaceuticals

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